Opioid receptor modulator 1
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Overview
Description
Opioid receptor modulator 1 is a compound that interacts with opioid receptors, specifically the mu-opioid receptor, which is a type of G protein-coupled receptor. This compound is of significant interest due to its potential to modulate the effects of opioids, providing analgesic benefits while minimizing adverse effects such as addiction and respiratory depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of opioid receptor modulator 1 typically involves the formation of imidazole derivatives. One common method includes the reaction of 1-aryl-2-aminoimidazoline with carbonyl derivatives under controlled conditions . The reaction conditions often require the use of solvents like toluene and catalysts such as aluminum chloride at specific temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Opioid receptor modulator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Opioid receptor modulator 1 has a wide range of scientific research applications:
Mechanism of Action
Opioid receptor modulator 1 exerts its effects by binding to the mu-opioid receptor, which triggers a cascade of intracellular signaling events. This binding stabilizes the receptor in a specific conformation, enhancing its interaction with G proteins and other intracellular effectors. The modulation of receptor activity can result in analgesic effects without the typical side effects associated with opioid use .
Comparison with Similar Compounds
Similar Compounds
BMS-986122: Another mu-opioid receptor modulator that enhances receptor activation through allosteric modulation.
MS1: A compound that augments the affinity of mu-opioid receptor agonists and potentiates their effects.
Compound 368: An allosteric modulator that works cooperatively with naloxone to enhance its opioid receptor blocking effects.
Uniqueness
Opioid receptor modulator 1 is unique in its ability to modulate the mu-opioid receptor with high selectivity and efficacy. Unlike some other modulators, it does not exacerbate opioid withdrawal symptoms or respiratory depression, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
77514-44-4 |
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Molecular Formula |
C₁₈H₂₃NO₂ |
Molecular Weight |
285.38 |
InChI |
InChI=1S/C18H23NO2/c1-18-7-8-19(11-12-3-4-12)16(17(18)20)9-13-5-6-14(21-2)10-15(13)18/h5-6,10,12,16H,3-4,7-9,11H2,1-2H3 |
InChI Key |
ZKDUZIKRJNNQCN-UHFFFAOYSA-N |
SMILES |
CC12CCN(C(C1=O)CC3=C2C=C(C=C3)OC)CC4CC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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